Synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid: A Technical Guide
Synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and key data presented in a clear and structured format for easy reference by researchers and professionals in the field.
Overview of the Synthetic Strategy
The synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-bromo-N-t-butyl-N-methylbenzenesulfonamide. This is followed by a lithium-halogen exchange and subsequent borylation to yield the final product. This approach is a common and effective method for the introduction of a boronic acid moiety onto an aromatic ring.
Logical Workflow of the Synthesis:
Caption: Synthetic workflow for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.
Physicochemical Data of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3-Bromobenzenesulfonyl chloride | 2905-24-0 | C₆H₄BrClO₂S | 255.52 | White to off-white solid |
| N-t-butyl-N-methylamine | 2588-06-9 | C₅H₁₃N | 87.16 | Colorless liquid |
| 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide | 1187386-30-6 | C₁₁H₁₆BrNO₂S | 306.22 | White to off-white solid |
| 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid | 1217501-22-8 | C₁₁H₁₈BNO₄S | 271.14 | White to off-white solid |
Experimental Protocols
The following protocols are representative methods based on established procedures for analogous chemical transformations. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and safety protocols.
Synthesis of 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide
This procedure details the reaction of 3-bromobenzenesulfonyl chloride with N-t-butyl-N-methylamine to form the corresponding sulfonamide.
Reaction Scheme:
Caption: Synthesis of the sulfonamide intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Bromobenzenesulfonyl chloride | 255.52 | 10.0 | 2.56 g |
| N-t-butyl-N-methylamine | 87.16 | 12.0 | 1.05 g (1.45 mL) |
| Pyridine | 79.10 | 15.0 | 1.19 g (1.21 mL) |
| Dichloromethane (DCM) | - | - | 50 mL |
| 1 M Hydrochloric acid (HCl) | - | - | 30 mL |
| Saturated sodium bicarbonate | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
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To a solution of 3-bromobenzenesulfonyl chloride (10.0 mmol, 2.56 g) in dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add pyridine (15.0 mmol, 1.21 mL).
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Slowly add N-t-butyl-N-methylamine (12.0 mmol, 1.45 mL) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1 M HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-N-t-butyl-N-methylbenzenesulfonamide.
Synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid
This procedure describes the conversion of the brominated sulfonamide to the target boronic acid via a lithium-halogen exchange followed by borylation.
Reaction Scheme:
Caption: Borylation to form the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3-Bromo-N-t-butyl-N-methylbenzenesulfonamide | 306.22 | 5.0 | 1.53 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 6.0 | 2.4 mL |
| Triisopropyl borate | 188.08 | 7.5 | 1.41 g (1.73 mL) |
| 1 M Hydrochloric acid (HCl) | - | - | 20 mL |
| Diethyl ether | - | - | 50 mL |
| Saturated sodium chloride (brine) | - | - | 20 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
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Dissolve 3-bromo-N-t-butyl-N-methylbenzenesulfonamide (5.0 mmol, 1.53 g) in anhydrous tetrahydrofuran (40 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (2.5 M in hexanes, 6.0 mmol, 2.4 mL) dropwise to the solution, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (7.5 mmol, 1.73 mL) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (20 mL).
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Stir the mixture vigorously for 30 minutes.
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Extract the aqueous layer with diethyl ether (2 x 25 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid.
Safety Considerations
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3-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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n-Butyllithium is a pyrophoric liquid and reacts violently with water. All manipulations must be carried out under an inert atmosphere using anhydrous solvents and proper syringe techniques.
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Triisopropyl borate is flammable.
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Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid. The presented protocols, based on established chemical literature, offer a reliable starting point for researchers in the fields of organic synthesis and drug development. Careful execution of these procedures, with appropriate attention to safety and purification techniques, will enable the successful preparation of this important synthetic intermediate.
